molecular formula C16H21NO6 B13637361 Boc-glu-phenyl ester

Boc-glu-phenyl ester

Cat. No.: B13637361
M. Wt: 323.34 g/mol
InChI Key: UUGORLVQLJSWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-glu-phenyl ester, also known as Boc-L-glutamic acid α-phenyl ester, is a chemical compound with the molecular formula C16H21NO6 and a molecular weight of 323.34 g/mol . It is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its role as a protected amino acid derivative.

Preparation Methods

Boc-glu-phenyl ester can be synthesized through various methods. One common synthetic route involves the reaction of L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected glutamic acid. This intermediate is then esterified with phenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound . Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature, pH, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Boc-glu-phenyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of palladium on activated charcoal (Pd/C) or other reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium methoxide (NaOCH3).

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-glu-phenyl ester primarily involves its role as a protected amino acid derivative. The Boc (tert-butoxycarbonyl) group protects the amino group of glutamic acid, preventing unwanted side reactions during peptide synthesis. The ester group can be selectively hydrolyzed to release the free carboxylic acid, allowing for further functionalization or coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized .

Comparison with Similar Compounds

Boc-glu-phenyl ester can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, with this compound being particularly useful for its stability and ease of deprotection under mild acidic conditions.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGORLVQLJSWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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